4-bromo-1H-pyrrole-3-carbaldehyde
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Overview
Description
4-bromo-1H-pyrrole-3-carbaldehyde: is an organic compound with the molecular formula C5H4BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the fourth position and an aldehyde group at the third position of the pyrrole ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
It’s worth noting that related compounds, such as 1h-indole-3-carbaldehyde derivatives, are known to be efficient chemical precursors for generating biologically active structures .
Mode of Action
It has been explored as a key building block for a post-ugi assembly of azepino . This suggests that the compound may interact with its targets through a multicomponent reaction (MCR), which offers access to complex molecules .
Biochemical Pathways
The compound’s role in multicomponent reactions suggests that it may influence a variety of biochemical pathways, depending on the specific targets and the context of the reaction .
Result of Action
Its role in the synthesis of complex molecules suggests that it may have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Pyrrole-3-carbaldehyde: One common method involves the bromination of pyrrole-3-carbaldehyde. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane.
From Pyrrole-2-carboxylic Acid: Another method involves the reaction of pyrrole-2-carboxylic acid with sodium bromate in acetonitrile under basic conditions to form 4-bromo-1H-pyrrole-2-carboxylic acid.
Industrial Production Methods: Industrial production methods for 4-bromo-1H-pyrrole-3-carbaldehyde are similar to the synthetic routes mentioned above but are optimized for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-bromo-1H-pyrrole-3-carbaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution: Products include 4-amino-1H-pyrrole-3-carbaldehyde or 4-thio-1H-pyrrole-3-carbaldehyde.
Oxidation: 4-bromo-1H-pyrrole-3-carboxylic acid.
Reduction: 4-bromo-1H-pyrrole-3-methanol.
Scientific Research Applications
Chemistry: 4-bromo-1H-pyrrole-3-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the preparation of indole derivatives, which are important in medicinal chemistry .
Biology and Medicine: This compound is used in the synthesis of bioactive molecules that have potential therapeutic applications. It serves as an intermediate in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the materials science field, this compound is used in the synthesis of polymers and coordination complexes. It is also utilized in the production of dyes and pigments .
Comparison with Similar Compounds
4-bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the second position.
4-chloro-1H-pyrrole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-bromo-1H-indole-3-carbaldehyde: Similar structure but with an indole ring instead of a pyrrole ring.
Uniqueness: 4-bromo-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which allows for selective reactions and the synthesis of specific derivatives. Its reactivity and versatility make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-1H-pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-7-1-4(5)3-8/h1-3,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHTZOJAYSPYBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378850-57-7 |
Source
|
Record name | 4-bromo-1H-pyrrole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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